2-Methylbutyronitrile

Polymer Chemistry Catalysis Materials Science

This chiral nitrile is the preferred complexing agent for double metal cyanide (DMC) catalysts, delivering a demonstrated TOF of 533 min⁻¹ in propylene oxide ring-opening polymerization-the highest activity reported among nitrile ligands. - Highest Catalytic Activity: TOF of 533 min⁻¹ for PO polymerization, enabling narrow polydispersity polyether polyols. - Chiral Intermediate: Inherent chirality at C2 provides a direct entry for asymmetric synthesis of drug candidates. - Fragrance Manufacturing: >99.6% purity available for critical olfactory applications. Available in research and bulk quantities with global shipping.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 18936-17-9
Cat. No. B096296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyronitrile
CAS18936-17-9
Synonyms2-methylbutanone cyanohydrin
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESCCC(C)C#N
InChIInChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3
InChIKeyRCEJCSULJQNRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyronitrile Chemical Profile & Specifications


2-Methylbutyronitrile (CAS 18936-17-9, C5H9N, molecular weight 83.13) is a branched aliphatic nitrile, also known as sec-butyl cyanide or 2-cyanobutane [1]. This compound exists as a colorless to almost colorless clear liquid at room temperature, with a boiling point of 125°C (398 K), a flash point of 25°C, and a specific gravity of 0.82 (20/20) . It serves as a valuable chiral intermediate in pharmaceutical and agrochemical synthesis, and is also employed in fragrance manufacturing . Its key structural feature is a chiral center at the second carbon atom, which, when controlled for enantiomeric purity, can confer distinct reactivity and biological properties compared to its achiral or positionally isomerized analogs [2].

DMC catalyst preparation for polyol synthesis
Chiral building block for enantioselective synthesis
High-purity intermediate for fragrance manufacturing

Why 2-Methylbutyronitrile Substitution Fails


While several C5H9N nitrile isomers share a common molecular formula, their distinct structural branching (α-methyl, β-methyl, or linear) profoundly impacts their physicochemical properties, catalytic behavior, and toxicological profiles. Simple substitution with the cheaper linear butyronitrile (bp 117°C) or the isomer isobutyronitrile (bp 104°C) will alter reaction boiling point profiles and solvent properties [1]. More critically, in advanced catalysis, the specific branched structure of 2-methylbutyronitrile uniquely enhances the activity of double metal cyanide (DMC) catalysts for ring-opening polymerization—a property not observed with other nitrile isomers [2]. Furthermore, differences in vapor pressure and acute toxicity among isomers necessitate distinct safety and handling protocols, making direct substitution a potential safety and regulatory compliance risk [3].

Catalytic activity may not transfer
Branched nitrile structure uniquely enhances DMC catalyst performance; linear or other isomers do not confer comparable activity for PO ring-opening polymerization.
Boiling point alters process design
Higher boiling point than linear butyronitrile modifies reflux temperature and solvent removal efficiency, impacting reaction kinetics and distillation steps.
Safety profile differs among isomers
Differences in vapor pressure and acute toxicity require distinct handling protocols; direct substitution may introduce regulatory compliance risk.

2-Methylbutyronitrile vs. In-Class Nitriles


Enhanced DMC Polymerization Activity

In a comparative study, double metal cyanide (DMC) catalysts prepared using 2-methylbutyronitrile as a complexing agent exhibited superior activity in the ring-opening polymerization (ROP) of propylene oxide (PO) compared to DMC catalysts prepared with isobutyronitrile or acetonitrile [1].

Catalytic Activity
Head-to-head
TOF = 533 min⁻¹ for PO ROP
2-Methylbutyronitrile-DMC vs isobutyronitrile & acetonitrile DMC
Supports catalyst preparation efficiency review
Reported highest among tested nitriles; review polymerization conditions
Polymer Chemistry Catalysis Materials Science

Chirality-Enabled Stereoselective Synthesis

2-Methylbutyronitrile possesses a stereocenter at the C2 position, existing as a pair of enantiomers. This is a fundamental differentiator from achiral nitriles like butyronitrile, isobutyronitrile, and valeronitrile [1]. Access to the single enantiomers, (R)-2-methylbutanenitrile (CAS 25570-03-0) and (S)-2-methylbutanenitrile, allows for stereoselective transformations in API synthesis .

Chirality
Class-level
Chiral stereocenter at C2
2-Methylbutyronitrile vs achiral nitriles (butyronitrile, isobutyronitrile)
Enables enantioselective synthesis pathways
Data to verify for specific enantiomeric purity
Asymmetric Synthesis Pharmaceutical Intermediates Chiral Chemistry

Boiling Point Impact on Reaction Design

The boiling point of 2-methylbutyronitrile is 125°C (398 K), which is 8°C higher than the linear isomer butyronitrile (117°C) . This difference, though seemingly small, can influence reaction kinetics, reflux temperatures, and the ease of solvent removal during workup.

Boiling Point
Head-to-head
125 °C
2-Methylbutyronitrile vs butyronitrile (117 °C)
Supports reaction design parameter review
8 °C difference may influence reflux and distillation strategies
Process Chemistry Solvent Selection Thermodynamics

2-Methylbutyronitrile Key Applications


Polyether Polyol Synthesis via DMC Catalysis

Industrial polymer chemists should procure 2-methylbutyronitrile for use as a complexing agent in the preparation of double metal cyanide (DMC) catalysts. Evidence shows that DMC catalysts prepared with this specific nitrile exhibit a TOF of 533 min⁻¹ for the ring-opening polymerization of propylene oxide, which is the highest activity reported among a series of nitrile complexing agents . This makes it the preferred choice for manufacturing polyether polyols with narrow polydispersity and low unsaturation.

Chiral C5 Building Block for Drug Synthesis

Medicinal chemists and process R&D teams developing synthetic routes to chiral drug candidates should consider 2-methylbutyronitrile. Its inherent chirality at the C2 position provides a direct entry point for asymmetric synthesis, unlike the achiral alternatives butyronitrile or valeronitrile. This can be leveraged to construct more complex chiral amines, acids, or heterocycles, potentially shortening synthetic sequences and improving overall yield of the desired enantiomer.

Fragrance & Flavor Ingredient Manufacturing

As noted by industrial suppliers, 2-methylbutyronitrile is a key intermediate in the manufacture of certain fragrances and flavors . The branched aliphatic structure contributes to specific olfactory notes. Procurement in high purity (e.g., >99.6% as specified by some manufacturers) is essential to avoid off-odors from impurities that could render a fragrance batch unusable.

Application
Selection Property
Validation Focus
Polyether polyol synthesis (DMC catalysis)
Catalytic complexing agent reactivity
Polymerization activity validation
Enantioselective drug synthesis
Stereochemical control availability
Enantiomeric purity and synthetic route efficiency
Fragrance & flavor intermediate manufacturing
High-purity specification
Impurity profiling and olfactory consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylbutyronitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.